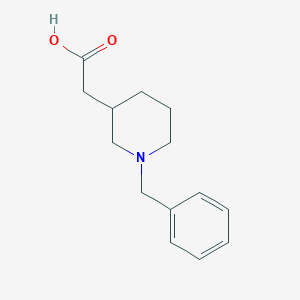

2-(1-Benzylpiperidin-3-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Benzylpiperidin-3-YL)acetic acid is an organic compound with the molecular formula C14H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom of the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpiperidin-3-YL)acetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring.

Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the piperidine ring or the acetic acid moiety, potentially yielding piperidine derivatives with altered functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like benzyl chloride and acetyl chloride are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine and benzyl derivatives.

Aplicaciones Científicas De Investigación

2-(1-Benzylpiperidin-3-YL)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of piperidine derivatives and their biological activities.

Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(1-Benzylpiperidin-3-YL)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include neurotransmitter modulation and enzyme inhibition.

Comparación Con Compuestos Similares

1-Benzylpiperidine: Similar structure but lacks the acetic acid moiety.

3-Piperidineacetic acid: Similar structure but lacks the benzyl group.

N-Benzylpiperidine: Similar structure but with different substitution patterns.

Uniqueness: 2-(1-Benzylpiperidin-3-YL)acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical and biological properties

Actividad Biológica

2-(1-Benzylpiperidin-3-YL)acetic acid, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group at the 1-position and an acetic acid moiety. This unique structure enhances its interaction with cholinergic systems, differentiating it from other similar compounds.

This compound primarily acts as an AChE inhibitor , which is crucial for increasing acetylcholine levels in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired. The compound's binding affinity to AChE suggests it could improve cognitive function by enhancing cholinergic neurotransmission .

Acetylcholinesterase Inhibition

Research indicates that this compound exhibits moderate to strong inhibitory effects on AChE. This property is essential for developing treatments for Alzheimer's disease, as AChE inhibitors can help mitigate symptoms by preventing the breakdown of acetylcholine .

Cytotoxicity Against Cancer Cells

In addition to its neuroprotective properties, the compound has shown cytotoxic effects against various cancer cell lines. Studies have reported that derivatives of this compound can induce apoptosis in malignant cells, suggesting potential applications in cancer therapy.

Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with benzyl group | AChE inhibitor; cytotoxic effects on cancer cells |

| Donepezil | Benzylpiperidine derivative | FDA-approved AChE inhibitor for Alzheimer's |

| N-Benzylglycine | Glycine derivative with benzyl | Neuroprotective effects |

| 1-Benzylpiperidine | Simple piperidine derivative | Analgesic properties |

Study 1: AChE Inhibition and Cognitive Enhancement

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited AChE activity in vitro, leading to increased acetylcholine levels. The study suggested that this compound could be developed into a therapeutic agent for cognitive disorders .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation reported that derivatives of this compound exhibited cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and COV318 (ovarian cancer). The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Safety and Toxicology

Preliminary studies have indicated that while this compound shows promise in enhancing cognitive function and exhibiting anticancer properties, further research is necessary to evaluate its safety profile. Toxicity assessments in animal models revealed some adverse effects at higher doses, emphasizing the need for careful dosage optimization in therapeutic applications .

Propiedades

IUPAC Name |

2-(1-benzylpiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHMRAUNAZTRTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.